Jervine
Jervine
Jervine is a member of piperidines.
Jervine is a natural product found in Veratrum dahuricum, Veratrum taliense, and other organisms with data available.
Jervine is a steroidal alkaloid with molecular formula C27H39NO3 which is derived from the Veratrum plant genus. Similar to cyclopamine, which also occurs in the Veratrum genus, it is a teratogen implicated in birth defects when consumed by animals during a certain period of their gestation.
Jervine is a natural product found in Veratrum dahuricum, Veratrum taliense, and other organisms with data available.
Jervine is a steroidal alkaloid with molecular formula C27H39NO3 which is derived from the Veratrum plant genus. Similar to cyclopamine, which also occurs in the Veratrum genus, it is a teratogen implicated in birth defects when consumed by animals during a certain period of their gestation.
Brand Name:
Vulcanchem
CAS No.:
469-59-0
VCID:
VC21344314
InChI:
InChI=1S/C27H39NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-/m0/s1
SMILES:
Molecular Formula:
C27H39NO3
Molecular Weight:
425.6 g/mol
Jervine
CAS No.: 469-59-0
Cat. No.: VC21344314
Molecular Formula: C27H39NO3
Molecular Weight: 425.6 g/mol
* For research use only. Not for human or veterinary use.

Description | Jervine is a member of piperidines. Jervine is a natural product found in Veratrum dahuricum, Veratrum taliense, and other organisms with data available. Jervine is a steroidal alkaloid with molecular formula C27H39NO3 which is derived from the Veratrum plant genus. Similar to cyclopamine, which also occurs in the Veratrum genus, it is a teratogen implicated in birth defects when consumed by animals during a certain period of their gestation. |
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CAS No. | 469-59-0 |
Molecular Formula | C27H39NO3 |
Molecular Weight | 425.6 g/mol |
IUPAC Name | (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |
Standard InChI | InChI=1S/C27H39NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-/m0/s1 |
Standard InChI Key | CLEXYFLHGFJONT-DNMILWOZSA-N |
Isomeric SMILES | C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1 |
Canonical SMILES | CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |
Colorform | NEEDLES FROM METHANOL + WATER |
Melting Point | 243.5-244.5 °C |
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